molecular formula C10H11N5O2 B6249428 ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate CAS No. 69720-49-6

ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B6249428
CAS No.: 69720-49-6
M. Wt: 233.2
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Description

Ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound features a bifunctional heterocyclic system comprising a pyrazole core linked to a pyridazine ring, a structure recognized for its versatile pharmacological potential. The 5-amino and ethyl carboxylate functional groups provide reactive handles for further synthetic modification, making this reagent a versatile building block for generating diverse chemical libraries for biological screening. This pyrazole-pyridazine hybrid is of significant research interest primarily in the development of novel anti-inflammatory and anticancer therapeutics. The pyrazole moiety is a privileged scaffold in medicinal chemistry, known to be a key pharmacophore in numerous bioactive molecules and clinical drugs such as Celecoxib (a selective COX-2 inhibitor) and Crizotinib (an anticancer agent) . Research indicates that structurally related pyrazole derivatives exhibit potent biological activities by modulating critical cellular pathways. Specifically, similar compounds have demonstrated promising in vivo analgesic and anti-inflammatory activities in standard pharmacological models such as the acetic acid writhing test in mice and carrageenan-induced paw edema test in rats, showing comparable efficacy to standard drugs like Diclofenac sodium but with a more favorable safety profile and significantly lower ulcerogenic potential . In oncology research, closely related pyrazole-carboxylate derivatives have shown potent cytotoxic activities against various human cancer cell lines, including A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma) . The mechanism of action for these compounds often involves inducing cell cycle arrest and promoting apoptosis in malignant cells. Some derivatives have been reported to cause cancer cell autophagy without triggering apoptosis, representing an alternative cell death mechanism that is valuable for exploring new cancer treatment strategies . The compound is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

69720-49-6

Molecular Formula

C10H11N5O2

Molecular Weight

233.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of Pyridazin-3-yl Hydrazine

Pyridazin-3-yl hydrazine is typically synthesized via nitrosation of pyridazine followed by reduction. For example, treatment of pyridazine with sodium nitrite in acetic acid yields 3-nitrosopyridazine, which is reduced using hydrogen gas over a palladium catalyst to afford the hydrazine derivative. Alternative reductions employ lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), achieving yields of 68–72%.

Cyclocondensation Reaction

Reaction of pyridazin-3-yl hydrazine with ethyl 3-aminocrotonate or ethyl 2-cyano-3-ethoxyacrylate in refluxing ethanol produces the target compound. Key parameters include:

  • Solvent : Ethanol or toluene.

  • Temperature : 80–100°C for 6–12 hours.

  • Catalyst : Acidic conditions (e.g., HCl or acetic acid) enhance cyclization.

A representative procedure from Patent CN105646357A involves dissolving pyridazin-3-yl hydrazine (1.0 equiv) and ethyl 2-cyano-3-ethoxyacrylate (1.1 equiv) in toluene, followed by reflux for 8 hours. The crude product is purified via recrystallization from ethanol, yielding 65–70% of ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate.

Table 1: Optimization of Cyclocondensation Conditions

ParameterCondition RangeOptimal ValueYield (%)Source
SolventEthanol, TolueneToluene70
Temperature (°C)60–1108068
Reaction Time (h)4–16870
CatalystNone, HCl, AcOHNone65

Functionalization of Pre-Formed Pyrazole Intermediates

This route modifies pre-constructed pyrazole cores to introduce the amino and ester groups.

Nitration and Reduction Strategy

Ethyl 1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate is nitrated at position 5 using fuming nitric acid in sulfuric acid at 0°C. Subsequent reduction with hydrogen gas (1 atm) over Raney nickel in ethanol affords the amino derivative in 60–65% yield.

Direct Amination via Buchwald-Hartwig Coupling

Palladium-catalyzed amination of ethyl 5-bromo-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate with aqueous ammonia achieves C–N bond formation. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base in dioxane at 100°C, this method yields 55–60% product.

Table 2: Comparison of Functionalization Methods

MethodStarting MaterialConditionsYield (%)Purity (%)Source
Nitration/ReductionEthyl 1-(pyridazin-3-yl)pyrazoleHNO₃/H₂SO₄, then H₂/Raney Ni6098
Buchwald-HartwigEthyl 5-bromo-1-(pyridazin-3-yl)Pd(OAc)₂, Xantphos, NH₃5597

Multi-Component Reactions (MCRs)

One-pot MCRs streamline synthesis by combining pyridazin-3-yl hydrazine, diketones, and ethyl cyanoacetate. For instance, a mixture of pyridazin-3-yl hydrazine (1.0 equiv), ethyl acetoacetate (1.2 equiv), and ethyl cyanoacetate (1.1 equiv) in acetic acid at 90°C for 6 hours yields the target compound in 58% yield. This method minimizes isolation steps but requires precise stoichiometric control.

Critical Analysis of Methodologies

Yield and Scalability

Cyclocondensation offers the highest yields (65–70%) and scalability, as demonstrated in industrial patents. Functionalization routes suffer from moderate yields (55–65%) due to multi-step purifications. MCRs, while efficient, face challenges in regioselectivity and byproduct formation.

Regioselectivity Concerns

The orientation of substituents in cyclocondensation depends on the electronic nature of the carbonyl component. Electron-withdrawing groups (e.g., cyano) favor amino group incorporation at position 5, as observed in ethyl 2-cyano-3-ethoxyacrylate reactions.

Purification Techniques

Recrystallization from ethanol or aqueous ethanol is standard, achieving >98% purity. Chromatography is avoided due to the compound’s polar nature and tendency to degrade on silica .

Chemical Reactions Analysis

Amino Group Oxidation

The primary amine (-NH2) at position 5 undergoes oxidation to form nitro derivatives. This reaction typically employs strong oxidizing agents like potassium permanganate (KMnO4) under acidic or basic conditions .

Reaction Type Reagents/Conditions Products Source
Oxidation of amino groupKMnO4, acidic/basic mediumNitro derivative

Ester Hydrolysis

The ethyl ester (-CO2Et) can hydrolyze to form the corresponding carboxylic acid under acidic (H3O+) or basic (OH-) conditions .

Reaction Type Reagents/Conditions Products Source
Ester hydrolysisH+/H2O or OH-/H2OPyrazole-4-carboxylic acid

Nucleophilic Substitution of the Ester Group

The ethyl ester group (-CO2Et) undergoes nucleophilic substitution with reagents such as amines, thiols, or alkyl halides under basic conditions. This replaces the ethyl group with diverse substituents .

Reaction Type Reagents/Conditions Products Source
Ester substitutionNucleophiles (e.g., NH3, SH2), basicSubstituted pyrazoles

Amino Group Participation

The amino group (-NH2) can react with carbonyl compounds (e.g., aldehydes, ketones) to form imines or amides. Additionally, condensation with hydrazine derivatives may yield heterocyclic products like oxadiazoles .

Reaction Type Reagents/Conditions Products Source
Condensation with hydrazineHydrazine, acidic mediumPyrazolyloxadiazoles

Structural and Mechanistic Insights

The pyridazine moiety (six-membered ring with two adjacent nitrogens) contributes to the compound’s stability and reactivity. Intermolecular hydrogen bonding (N-H⋯O and N-H⋯N) and π-π stacking interactions, as observed in crystallographic studies of related compounds, may influence reaction pathways .

Comparative Reactivity

Feature Reactivity Key Outcome
Amino groupOxidation-proneNitro derivatives
Ethyl esterNucleophilic substitutionDiverse functional groups
Pyridazine ringLimited reactivityStabilizes structure

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that derivatives of ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate exhibit significant antitumor properties. A study demonstrated that modifications to the pyrazole ring can enhance cytotoxic activity against various cancer cell lines. The compound's ability to inhibit specific kinases involved in tumor progression has been highlighted as a critical mechanism of action .

Anti-inflammatory Properties
The compound has also shown promise in treating inflammatory diseases. Its ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for conditions such as rheumatoid arthritis .

Case Study: Synthesis and Evaluation
A detailed synthesis route was established for producing this compound, followed by biological evaluation against cancer cell lines. The results indicated a dose-dependent response, with IC50 values significantly lower than those of existing treatments, showcasing its potential as a lead compound in drug development .

Agricultural Applications

Pesticide Development
The compound's structural characteristics make it suitable for developing new agrochemicals. Research has shown that derivatives can act as effective pesticides against various pests while being less toxic to non-target organisms. This dual action enhances its appeal in sustainable agriculture practices .

Herbicide Potential
Studies have explored the use of this compound as a herbicide, demonstrating its efficacy in inhibiting weed growth without harming crop yields. Field trials indicated significant reductions in weed biomass compared to untreated controls, supporting its application in integrated pest management systems .

Material Science

Polymeric Applications
The compound has been investigated for its potential use in polymer chemistry, particularly in synthesizing novel materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve material strength and stability under various environmental conditions .

Data Table: Comparative Analysis of Applications

Application AreaKey FindingsReferences
Medicinal ChemistryAntitumor and anti-inflammatory properties
Agricultural ChemicalsEffective pesticide and herbicide potential
Material ScienceEnhanced thermal and mechanical properties in polymers

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Planarity :

  • The pyridazin-3-yl group promotes coplanarity with the pyrazole ring, enhancing conjugation and stability .
  • Bulky substituents like 2,4-dinitrophenyl introduce significant dihedral angles (>50°), reducing planarity and increasing steric hindrance .

Hydrogen Bonding and Crystal Packing :

  • Pyridazin-3-yl derivatives form intricate H-bond networks (S(6), R$_2$(6)), facilitating stable crystal lattices .
  • Nitro-substituted analogs rely on intermolecular H-bonds (N–H⋯O/N) and weak C–H⋯O interactions for packing .

Pyridazine’s dual nitrogen atoms enable π-deficient characteristics, influencing binding interactions in medicinal applications .

Biological Activity

Ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C7H8N4O2
  • Molecular Weight : 168.16 g/mol
  • CAS Number : 1260243-04-6

Biological Activities

This compound exhibits a range of biological activities, including:

1. Antimicrobial Activity

  • Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival .

2. Anticancer Properties

  • Research indicates that this compound may induce apoptosis in cancer cells. For instance, derivatives of pyrazole have been tested against tumor cell lines such as HepG2 and HeLa, showing significant inhibition of cell proliferation . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance anticancer efficacy.

3. Anti-inflammatory Effects

  • This compound has been evaluated for its anti-inflammatory potential. Some derivatives have shown selective inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory pathways .

Summary of Research Findings

Study Biological Activity Findings
AnticancerInhibition of HepG2 and HeLa cells with growth percentages of 54.25% and 38.44%, respectively.
Anti-inflammatorySelective COX-2 inhibition with minimal side effects on gastric tissues.
AntimicrobialEffective against various bacterial strains; mechanism involves disruption of cell wall synthesis.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Antimicrobial Activity : Inhibition of peptidoglycan synthesis in bacterial cell walls.
  • Anticancer Activity : Induction of apoptosis via activation of caspase pathways and modulation of p53 expression levels in cancer cells .
  • Anti-inflammatory Activity : Inhibition of COX enzymes leading to decreased production of pro-inflammatory mediators.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Cancer Cell Line Studies :
    • A series of pyrazole derivatives were tested against various cancer cell lines, demonstrating promising anticancer activity with low toxicity to normal fibroblasts .
  • Inflammation Models :
    • In vivo studies using carrageenan-induced edema models showed significant reduction in paw swelling, indicating effective anti-inflammatory properties .

Q & A

Q. Why might NMR spectra show fewer signals than expected for polymorphic forms?

  • Answer:
  • Dynamic disorder: Rapid interconversion of conformers in solution averages signals. Variable-temperature NMR (e.g., 233–313 K) can resolve splitting .

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